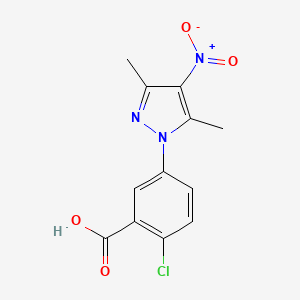
2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid
説明
2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as 'CDNB,' and it is widely used as a substrate for glutathione S-transferase (GST) assay. The compound is synthesized through a multistep process, and it has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid involves the conjugation of CDNB with glutathione by 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acids. The conjugation results in the formation of a stable product that can be measured spectrophotometrically. The assay is used to determine the activity of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acids and to identify compounds that can modulate 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid activity.
Biochemical and Physiological Effects:
2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid has been found to have several biochemical and physiological effects. The compound has been shown to induce the expression of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acids in several cell lines, including human hepatoma cells and rat liver cells. The induction of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid expression is thought to be mediated by the activation of the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
実験室実験の利点と制限
The use of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid as a substrate for 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid assay has several advantages. The assay is simple, rapid, and sensitive, and it can be used to measure 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid activity in a wide range of samples. However, there are also some limitations to the assay. The assay is specific to 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acids and does not measure the activity of other detoxification enzymes. Additionally, the assay may be affected by the presence of compounds that interfere with the CDNB-glutathione conjugation.
将来の方向性
There are several future directions for research on 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid. One area of research is the identification of compounds that can modulate 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid activity. Such compounds could be used as potential chemopreventive agents or as adjuvants in cancer therapy. Another area of research is the development of more sensitive and specific assays for the measurement of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid activity. Finally, the role of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid in the regulation of other detoxification enzymes and pathways could be investigated.
科学的研究の応用
2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid is widely used in scientific research as a substrate for 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid assay. 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acids are a family of enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. The assay involves the measurement of 2-chloro-5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzoic acid activity by monitoring the conjugation of CDNB with glutathione. The assay is used in several fields of research, including cancer research, drug discovery, and environmental toxicology.
特性
IUPAC Name |
2-chloro-5-(3,5-dimethyl-4-nitropyrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-6-11(16(19)20)7(2)15(14-6)8-3-4-10(13)9(5-8)12(17)18/h3-5H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHERFASMNITWBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethyl-4-nitropyrazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{2-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4650584.png)
![N-(3-acetylphenyl)-N'-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B4650587.png)
![3-methyl-N-(3-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4650595.png)
![methyl 2-(2-furyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4650599.png)

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4650608.png)
![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4650610.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4650615.png)
![2-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4650620.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]ethanamine hydrochloride](/img/structure/B4650626.png)

![2-(4-ethoxyphenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B4650632.png)
![2-{[4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650641.png)